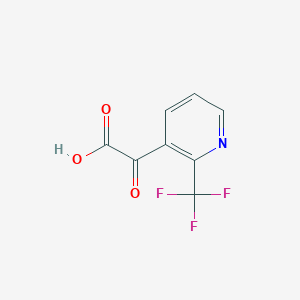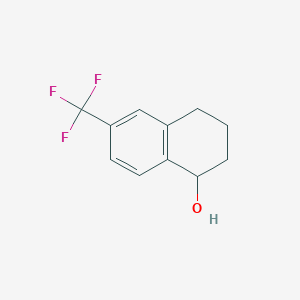
1-Naphthalenol,1,2,3,4-tetrahydro-6-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthalenol, 1,2,3,4-tetrahydro-6-(trifluoromethyl)- is a synthetic organic compound with the molecular formula C11H11F3O This compound is characterized by a naphthalenol core that is partially hydrogenated and substituted with a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 1,2,3,4-tetrahydro-6-(trifluoromethyl)- typically involves the following steps:
Starting Material: The synthesis often begins with commercially available naphthalene derivatives.
Hydrogenation: The naphthalene core undergoes partial hydrogenation to form 1,2,3,4-tetrahydronaphthalene. This reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Substitution: The trifluoromethyl group is introduced via electrophilic substitution. This can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a strong base such as potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
1-Naphthalenol, 1,2,3,4-tetrahydro-6-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding hydrocarbon. Sodium borohydride (NaBH4) is a typical reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the hydroxyl group. Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst, nucleophiles in polar solvents.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
1-Naphthalenol, 1,2,3,4-tetrahydro-6-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of 1-Naphthalenol, 1,2,3,4-tetrahydro-6-(trifluoromethyl)- depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Chemical Reactions: The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the trifluoromethyl group can influence the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
1-Naphthalenol, 1,2,3,4-tetrahydro-6-methyl-: Substituted with a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.
1-Naphthalenol, 1,2,3,4-tetrahydro-6-chloro-: Contains a chlorine atom, which can significantly alter its chemical behavior and applications.
Uniqueness
1-Naphthalenol, 1,2,3,4-tetrahydro-6-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group can enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C11H11F3O |
|---|---|
分子量 |
216.20 g/mol |
IUPAC 名称 |
6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6,10,15H,1-3H2 |
InChI 键 |
XCBFZUFBBYAXSZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=C(C1)C=C(C=C2)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


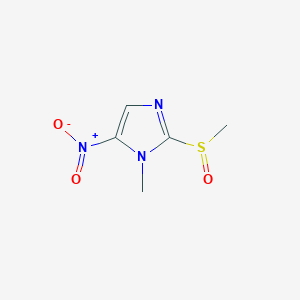

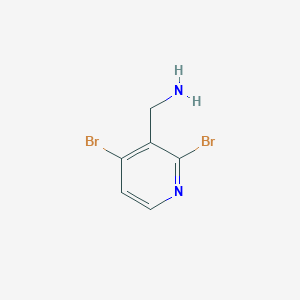
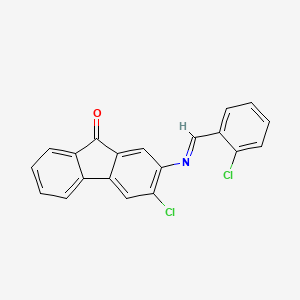

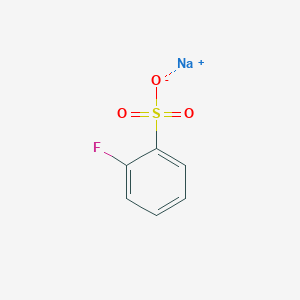
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
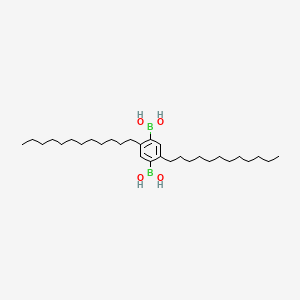
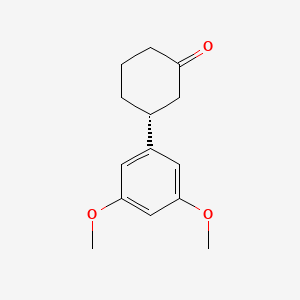
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)

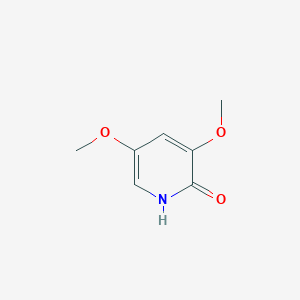
![[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)
